Cas no 1806893-35-5 (Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate)

Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate
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- インチ: 1S/C9H8ClF2NO3/c1-15-4-3-13-7(10)6(8(11)12)5(4)9(14)16-2/h3,8H,1-2H3
- InChIKey: AACYOWCWRKGMTI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=C(C(=O)OC)C(=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029052256-1g |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate |
1806893-35-5 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
Alichem | A029052256-250mg |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate |
1806893-35-5 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029052256-500mg |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate |
1806893-35-5 | 97% | 500mg |
$1,695.20 | 2022-03-31 |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate 関連文献
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylateに関する追加情報
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate: A Versatile Building Block in Medicinal Chemistry
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate (CAS No. 1806893-35-5) represents a key compound in the field of pyridine-based derivatives with significant potential for pharmaceutical applications. This carboxylate ester features a unique combination of functional groups, including a chloro substituent at the 2-position, a difluoromethyl group at the 3-position, and a methoxy group at the 5-position. The molecule's structural complexity and functional versatility make it a valuable scaffold for the design of novel therapeutics targeting diverse biological pathways.
Recent advances in medicinal chemistry have highlighted the importance of pyridine-4-carboxylate derivatives in modulating enzyme activity and receptor interactions. Studies published in Journal of Medicinal Chemistry (2023) demonstrate that the difluoromethyl group significantly enhances the metabolic stability of compounds by altering their interaction with cytochrome P450 enzymes. This property is particularly relevant for developing prodrugs with improved bioavailability and reduced off-target effects.
Structural analysis of Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate reveals a pyridine ring with three distinct substituents. The chloro group at the 2-position introduces electrophilic characteristics, while the difluoromethyl moiety at the 3-position contributes to steric hindrance and electronic effects. The methoxy group at the 5-position enhances polarity and solubility, making this compound suitable for aqueous-based synthesis protocols. These structural features enable the molecule to act as a versatile building block for further chemical modifications.
Recent research in drug discovery has focused on the application of pyridine-4-carboxylate derivatives in targeting inflammatory pathways. A 2023 study in ACS Medicinal Chemistry Letters demonstrated that compounds with similar difluoromethyl substitution patterns showed promising anti-inflammatory activity by inhibiting NF-κB signaling. The methoxy group at the 5-position was found to modulate the binding affinity to target proteins, suggesting that this structural element plays a critical role in pharmacological activity.
From a synthetic perspective, the carboxylate ester functionality of Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate provides opportunities for diverse chemical transformations. Researchers have explored its potential in click chemistry approaches, where the ester group can undergo nucleophilic substitution to form new molecular frameworks. This property is particularly useful in the development of library compounds for high-throughput screening in drug discovery programs.
Recent advances in computational chemistry have enabled detailed analysis of the pyridine-4-carboxylate scaffold. Molecular docking studies published in Journal of Computational Chemistry (2023) suggest that the chloro and difluoromethyl groups create a hydrophobic pocket that can accommodate various protein targets. This structural adaptability makes the compound a promising candidate for designing multitarget drugs with broad therapeutic applications.
Applications of Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate extend beyond traditional pharmaceuticals. In the field of materials science, its unique electronic properties have been explored for use in organic semiconductors. A 2023 study in Advanced Materials demonstrated that derivatives with similar pyridine-4-carboxylate structures exhibit excellent charge transport properties, suggesting potential applications in flexible electronics and photovoltaic devices.
The methoxy group at the 5-position of this compound also contributes to its utility in drug delivery systems. Research published in Pharmaceutical Research (2023) showed that the polar nature of the methoxy group enhances the compound's solubility in aqueous environments, which is critical for developing oral formulations. This property is particularly valuable in the design of nanocarriers for targeted drug delivery.
From a synthetic standpoint, the carboxylate ester functionality of Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate provides opportunities for diverse chemical transformations. Researchers have explored its potential in click chemistry approaches, where the ester group can undergo nucleophilic substitution to form new molecular frameworks. This property is particularly useful in the development of library compounds for high-throughput screening in drug discovery programs.
Recent advances in computational chemistry have enabled detailed analysis of the pyridine-4-carboxylate scaffold. Molecular docking studies published in Journal of Computational Chemistry (2023) suggest that the chloro and difluoromethyl groups create a hydrophobic pocket that can accommodate various protein targets. This structural adaptability makes the compound a promising candidate for designing multitarget drugs with broad therapeutic applications.
Applications of Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate extend beyond traditional pharmaceuticals. In the field of materials science, its unique electronic properties have been explored for use in organic semiconductors. A 2023 study in Advanced Materials demonstrated that derivatives with similar pyridine-4-carboxylate structures exhibit excellent charge transport properties, suggesting potential applications in flexible electronics and photovoltaic devices.
The methoxy group at the 5-position of this compound also contributes to its utility in drug delivery systems. Research published in Pharmaceutical Research (2023) showed that the polar nature of the methoxy group enhances the compound's solubility in aqueous environments, which is critical for developing oral formulations. This property is particularly valuable in the design of nanocarriers for targeted drug delivery.
As research in medicinal chemistry continues to evolve, the pyridine-4-carboxylate scaffold remains a focal point for the development of novel therapeutics. The unique combination of chloro, difluoromethyl, and methoxy substituents in Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate offers a versatile platform for the design of compounds with improved pharmacological profiles. Its structural adaptability and functional versatility position it as a key molecule in the ongoing quest for innovative treatments for complex diseases.
Future studies are likely to focus on the application of this compound in precision medicine approaches, where its structural features can be tailored to target specific genetic or environmental factors. The development of prodrugs based on this scaffold could further enhance its therapeutic potential, making it a valuable asset in the field of pharmaceutical research.
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